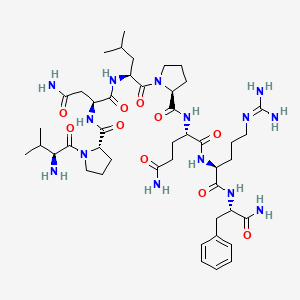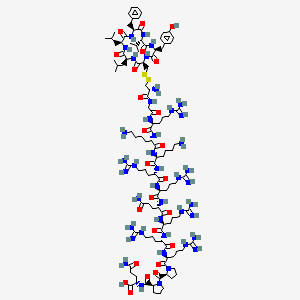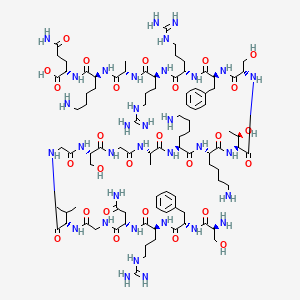
2-Acetamido-2-deoxy-D-galactono-1,4-lactone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-D-galactono-1,4-lactone is a galactonic acid derivative known for its role as an N-acetylglucosaminidase inhibitor . This compound has a molecular formula of C8H13NO6 and a molecular weight of 219.19 . It is primarily used in biochemical research and has applications in various scientific fields.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-D-galactono-1,4-lactone is widely used in scientific research due to its inhibitory effects on N-acetylglucosaminidase . Its applications include:
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
2-Acetamido-2-deoxy-D-galactono-1,4-lactone plays a significant role in biochemical reactions by inhibiting the enzyme N-acetylglucosaminidase . This enzyme is crucial for the hydrolysis of N-acetylglucosamine residues in glycoproteins and glycolipids. By inhibiting N-acetylglucosaminidase, this compound can affect the degradation of glycosaminoglycans, which are essential components of the extracellular matrix and play a role in cell signaling.
Cellular Effects
This compound influences various cellular processes by modulating the activity of N-acetylglucosaminidase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of N-acetylglucosaminidase can lead to the accumulation of glycosaminoglycans, affecting cell signaling and potentially altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of N-acetylglucosaminidase, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of N-acetylglucosamine residues, leading to the accumulation of glycosaminoglycans. Additionally, this compound may interact with other biomolecules, influencing gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of N-acetylglucosaminidase, resulting in long-term alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-acetylglucosaminidase without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and function. It is essential to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis and degradation of glycosaminoglycans. By inhibiting N-acetylglucosaminidase, this compound affects the metabolic flux of glycosaminoglycans, leading to changes in metabolite levels and potentially influencing other metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on N-acetylglucosaminidase and other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone typically involves the acetylation of 2-amino-2-deoxy-D-galactose followed by lactonization. The reaction conditions often include the use of acetic anhydride and a suitable base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired lactone.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-D-galactono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include:
Oxidation: 2-Acetamido-2-deoxy-D-galactonic acid.
Reduction: 2-Acetamido-2-deoxy-D-galactitol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-D-glucono-1,5-lactone: Another lactone derivative with similar inhibitory effects on glycosidases.
2-Acetamido-2-deoxy-D-galactose: A related compound used in the synthesis of glycosaminoglycans.
Uniqueness
2-Acetamido-2-deoxy-D-galactono-1,4-lactone is unique due to its specific inhibitory action on N-acetylglucosaminidase, making it a valuable tool in biochemical research . Its structural features and reactivity also distinguish it from other similar compounds, providing unique opportunities for synthetic and mechanistic studies .
Propriétés
IUPAC Name |
N-[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOPKUOOYNIILV-GBNDHIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(OC1=O)C(CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)[C@@H](CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of synthesizing 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone from 2-acetamido-2-deoxy-D-galactono-1,4-lactone?
A1: The research aimed to investigate the inhibitory activities of various unsaturated sugar lactones on the enzyme 2-acetamido-2-deoxy-beta-D-glucosidase. Treating this compound with dicyclohexylamine in ethanol produced 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone []. This specific unsaturated derivative, along with its isomers, was then tested for its ability to inhibit the target enzyme. This approach helps researchers understand the structure-activity relationship, revealing how specific structural modifications in sugar lactones influence their interaction with the enzyme and their potential as inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[3-cyclohexyl-1-hydroxy-2-(undecylamino)propyl]amino]pentanediamide](/img/structure/B561588.png)







![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B561599.png)

